molecular formula C8H8F3N3 B2354678 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1006343-68-5

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2354678
CAS No.: 1006343-68-5
M. Wt: 203.168
InChI Key: ZVOIMOLHZIHAIE-UHFFFAOYSA-N
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Description

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile (molecular formula: C₉H₁₀F₃N₃, molecular weight: 217.19 g/mol) is a nitrile-functionalized pyrazole derivative. Its structure features a pyrazole ring substituted with a methyl group at position 5 and a trifluoromethyl (-CF₃) group at position 3, linked to a propanenitrile chain. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the -CF₃ group and the reactivity of the nitrile moiety.

Synthesis typically involves Aza-Michael addition of substituted pyrazoles to acrylonitrile derivatives, as exemplified in the preparation of structurally related trifluoromethylated pyrazole-propanamide ligands .

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c1-6-5-7(8(9,10)11)13-14(6)4-2-3-12/h5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOIMOLHZIHAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile are currently unknown. This compound is a pyrazole derivative, and many pyrazole compounds are known to interact with various enzymes and receptors in the body. .

Biochemical Pathways

Without specific information on the target of this compound, it’s challenging to summarize the affected biochemical pathways. Pyrazole derivatives are involved in a wide range of biochemical pathways depending on their specific targets.

Result of Action

The molecular and cellular effects of this compound are currently unknown. The effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Biological Activity

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's pharmacological profile. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C9H11F3N2
  • Molecular Weight : 236.19 g/mol
  • IUPAC Name : Methyl 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The trifluoromethyl group plays a crucial role in modulating the compound's affinity for these targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Studies indicate that compounds with similar pyrazole structures can inhibit key enzymes involved in neurotransmitter metabolism, potentially affecting mood and cognitive functions .
  • Modulation of Receptor Activity : The compound may act as a modulator of certain neurotransmitter receptors, influencing pathways associated with anxiety and depression .

Biological Activity Data

Research has demonstrated a range of biological activities associated with this compound, including:

Biological Activity Effect Reference
Inhibition of Type III Secretion SystemSignificant reduction in secretion at high concentrations (50 μM)
Antidepressant-like effectsModulation of serotonin pathways
Neuroprotective propertiesProtection against oxidative stress

Case Studies

Several studies have explored the biological activities of related compounds that share structural similarities with this compound.

  • Neuropharmacological Study :
    A study investigated the neuropharmacological effects of similar pyrazole derivatives, revealing their potential as candidates for treating depression and anxiety disorders. The results indicated that these compounds could enhance serotonin levels in the brain, leading to improved mood regulation .
  • Enzymatic Inhibition Study :
    Another study focused on the inhibition of specific enzymes linked to CNS disorders. The findings showed that compounds with trifluoromethyl groups effectively inhibited the activity of these enzymes, suggesting a mechanism for their therapeutic effects .

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the stability and reactivity of derivatives formed from this compound.

Biological Research

The biological activity of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile has been investigated for its potential therapeutic properties. Studies indicate that it may interact with various biochemical pathways, making it a candidate for drug development targeting specific diseases.

Medicinal Chemistry

Research has shown that compounds containing the trifluoromethyl group exhibit enhanced lipophilicity, which can improve membrane permeability and bioavailability. This property is crucial for the development of new pharmaceuticals aimed at treating conditions such as inflammation and cancer.

Case Studies

Recent studies have highlighted the potential applications of this compound:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
  • Anti-inflammatory Properties : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Agrochemical Development : Its application in developing new agrochemicals has shown promise due to its effectiveness against pests while being environmentally friendly.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the pyrazole ring or the propanenitrile chain, influencing physicochemical properties and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Key References
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile C₉H₁₀F₃N₃ 217.19 Baseline compound (methyl at pyrazole C5)
2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile C₁₀H₁₂F₃N₃ 231.22 Additional methyl group at propanenitrile C2
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile C₁₄H₁₂F₃N₃ 279.26 Phenyl substituent at pyrazole C5
3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile C₁₀H₁₀F₃N₃ 229.20 Cyclopropyl substituent at pyrazole C3
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide C₉H₁₁F₃N₄O 248.20 Nitrile replaced with carboxamide (-CONH₂)

Preparation Methods

Cyclocondensation of Trifluoromethylated Dienones

The pyrazole ring is constructed via cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine (Scheme 1). This method produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Key Reaction Parameters :

Parameter Value
Temperature 80–100°C
Solvent Ethanol
Reaction Time 12–24 h
Yield (3-isomer) 62%
Yield (5-isomer) 38%

Separation of regioisomers is achieved via fractional distillation under reduced pressure, leveraging differences in boiling points (3-isomer: 98–100°C at 15 mmHg; 5-isomer: 105–107°C at 15 mmHg).

Regioselective Alkylation of Pyrazole Intermediates

Direct alkylation of 3-(trifluoromethyl)pyrazole derivatives offers an alternative route. Using 3-(trifluoromethyl)-5-methyl-1H-pyrazole and 3-bromopropanenitrile in DMF at 80°C for 8 h yields the target compound (Table 1).

Optimized Alkylation Conditions :

Component Quantity
Pyrazole 1.0 equiv.
3-Bromopropanenitrile 1.2 equiv.
Base (K₂CO₃) 2.0 equiv.
Solvent DMF
Yield 78%

Functionalization of the Pyrazole Core

Lithiation and Electrophilic Trapping

Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using LDA at −78°C in THF enables introduction of electrophiles. Subsequent quenching with acrylonitrile furnishes the propanenitrile sidechain (Scheme 2).

Lithiation Protocol :

  • Lithiating agent : LDA (1.1 equiv.)
  • Temperature : −78°C (flow reactor)
  • Electrophile : Acrylonitrile (1.5 equiv.)
  • Yield : 67%

Alternative Synthetic Pathways

Trichloromethyl Enone-Based Synthesis

Trichloromethyl enones react with hydrazines to form pyrazole intermediates, which undergo methanolysis and cyanation (Scheme 3). While this route primarily yields carboxylates, substitution with cyanide ions (e.g., NaCN) converts esters to nitriles.

Critical Steps :

  • Cyclocondensation of enone with methylhydrazine (rt, 2 h).
  • Methanolysis of trichloromethyl group (reflux, 16 h).
  • Cyanide substitution (KCN, DMF, 60°C, 6 h).

Physicochemical and Spectroscopic Characterization

Physicochemical Properties :

Property Value
Molecular Weight 203.168 g/mol
Density 1.3 ± 0.1 g/cm³
LogP 1.82
Solubility (H₂O) <1 mg/mL (25°C)

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 7.36–7.30 (m, pyrazole-H), 3.89 (t, J=6.8 Hz, CH₂CN), 2.51 (s, CH₃).
  • IR (neat) : 2245 cm⁻¹ (C≡N stretch), 1130 cm⁻¹ (C-F stretch).

Industrial-Scale Production Considerations

Flow Reactor Lithiation

Enamine’s continuous-flow lithiation process enhances scalability and safety:

  • Residence Time : 2.5 min
  • Throughput : 1.2 kg/day
  • Purity : >99%

Green Chemistry Metrics

Metric Value
Atom Economy 84%
E-Factor 18
PMI (Process Mass Intensity) 32

Challenges and Optimization Strategies

Key Challenges :

  • Regioselectivity in pyrazole formation (3- vs. 5-CF₃).
  • Nitrile group stability under basic conditions.

Solutions :

  • Directed ortho-Metalation (DoM) : Ensures selective functionalization at C4.
  • Low-Temperature Alkylation : Minimizes nitrile hydrolysis (0–5°C in THF).

Applications in Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and antifungal agents. Its trifluoromethyl group enhances metabolic stability, while the nitrile moiety participates in click chemistry reactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile, and how can reaction yields be maximized?

  • Methodological Answer : A two-step approach is commonly employed:

  • Step 1 : Synthesis of the azide precursor (e.g., 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile) via triazenylpyrazole intermediates. Reaction conditions include methylene chloride as solvent, azido(trimethyl)silane (7.5 equiv), and trifluoroacetic acid (10 equiv) at 50°C for 3–16 hours .
  • Step 2 : Purification via flash chromatography (cyclohexane/ethyl acetate gradient, 0–35% ethyl acetate) achieves yields up to 96%. Key factors include dry-loading with Celite and monitoring via TLC (Rf = 0.58). Prolonged reaction times (16 hours) enhance yields .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • 1H NMR : Look for the pyrazole proton signal at δ 5.93 ppm (singlet) and aromatic protons (δ 7.61–7.78 ppm). The methyl group appears at δ 2.42 ppm .
  • 13C NMR : Key signals include the nitrile carbon (δ 118.2 ppm) and pyrazole carbons (δ 149.6, 142.7 ppm) .
  • IR : The nitrile group shows a stretch at 2228 cm⁻¹, while the azide group appears at 2121 cm⁻¹ (vs) .
  • HRMS : Confirm molecular ion [M]+ at m/z 224.0805 (C11H8N6) with <0.0002 mass error .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in click chemistry or cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, the electron-withdrawing trifluoromethyl group lowers LUMO energy, favoring nucleophilic attack at the pyrazole C3 position . Pair with experimental validation using THF/water (1:1) solvent systems and sodium ascorbate (0.2 equiv) to optimize triazole formation .

Q. What strategies address low yields or side-product formation during functionalization of the pyrazole ring?

  • Methodological Answer :

  • Side-product analysis : Use LC-MS to identify byproducts (e.g., dimerization via azide decomposition). Adjust stoichiometry to limit excess reagents.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, while toluene minimizes unwanted cyclization .
  • Catalyst screening : Copper(I) iodide (vs. sulfate) enhances reaction rates in CuAAC, reducing side reactions .

Q. How do solvent and temperature effects influence the compound’s crystallinity and polymorph formation?

  • Methodological Answer :

  • Crystallization screening : Use slow evaporation in ethyl acetate/cyclohexane mixtures to obtain single crystals. Monitor melting points (94–95°C) .
  • X-ray diffraction : Resolve hydrogen-bonding patterns (e.g., C-H···N interactions between pyrazole and nitrile groups) to explain polymorph stability .

Q. What mechanistic insights explain contradictions in catalytic activity when this compound is used as a ligand in metal complexes?

  • Methodological Answer :

  • Steric effects : The trifluoromethyl group creates steric hindrance, reducing coordination to metals like Pd or Cu. Compare with analogs (e.g., 3-cyclopropyl derivatives) to isolate electronic vs. steric contributions .
  • Spectroscopic probes : Use 19F NMR to track ligand-metal binding dynamics in situ .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR chemical shifts across studies?

  • Methodological Answer :

  • Solvent standardization : Replicate experiments in deuterated chloroform (CDCl3) to match literature conditions .
  • Impurity profiling : Use HSQC or COSY NMR to detect residual solvents (e.g., methylene chloride) or unreacted azide precursors that may shift signals .

Q. Why do computational predictions of nitrile reactivity conflict with experimental results in some SN2 reactions?

  • Methodological Answer :

  • Solvent dielectric effects : High dielectric solvents (e.g., DMSO) stabilize transition states differently than gas-phase DFT models. Apply SMD solvation models to refine predictions .
  • Nitrile hydrolysis : Test for unintended conversion to amides under basic conditions using IR (loss of 2228 cm⁻¹ peak) .

Methodological Tables

Table 1 : Key Spectral Data for this compound

Technique Critical Peaks/Data
1H NMR δ 5.93 (s, 1H, pyrazole), δ 2.42 (s, 3H, CH3)
13C NMR δ 118.2 (C≡N), δ 149.6 (Cq, pyrazole)
IR 2228 cm⁻¹ (C≡N), 2121 cm⁻¹ (N3)
HRMS m/z 224.0805 ([M]+, Δ = 0.0002)

Table 2 : Optimization of CuAAC Reaction Conditions

Parameter Optimal Value Impact on Yield
Solvent (THF:H2O)1:1Maximizes solubility of azide and alkyne
Sodium Ascorbate (equiv)0.2Reduces Cu(II) to active Cu(I) catalyst
Reaction Time12–16 hoursMinimizes azide decomposition

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